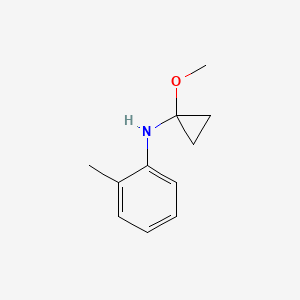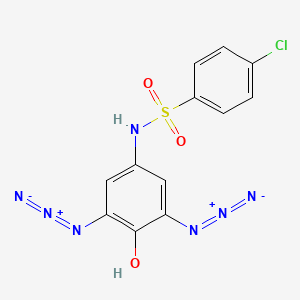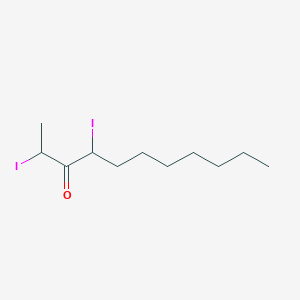
(1-Acetylpiperidin-2-yl)methyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Acetylpiperidin-2-yl)methyl butanoate is a chemical compound with the molecular formula C12H21NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetylpiperidin-2-yl)methyl butanoate typically involves the reaction of piperidine derivatives with acetic anhydride and butanoic acid. One common method includes the following steps:
Formation of the piperidine derivative: Piperidine is reacted with acetic anhydride to form 1-acetylpiperidine.
Esterification: The 1-acetylpiperidine is then reacted with butanoic acid in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and reduces the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Acetylpiperidin-2-yl)methyl butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives or esters.
Wissenschaftliche Forschungsanwendungen
(1-Acetylpiperidin-2-yl)methyl butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Acetylpiperidin-2-yl)methyl butanoate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Acetylpiperidine: A precursor in the synthesis of (1-Acetylpiperidin-2-yl)methyl butanoate.
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
Butanoic acid: A carboxylic acid used in the esterification process.
Uniqueness
This compound is unique due to its specific structure, which combines the piperidine ring with an acetyl group and a butanoate ester. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
647021-26-9 |
|---|---|
Molekularformel |
C12H21NO3 |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
(1-acetylpiperidin-2-yl)methyl butanoate |
InChI |
InChI=1S/C12H21NO3/c1-3-6-12(15)16-9-11-7-4-5-8-13(11)10(2)14/h11H,3-9H2,1-2H3 |
InChI-Schlüssel |
AOVLVPVLEXGMJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCC1CCCCN1C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(Pent-1-yn-3-yl)oxy]methyl}benzene](/img/structure/B12601222.png)
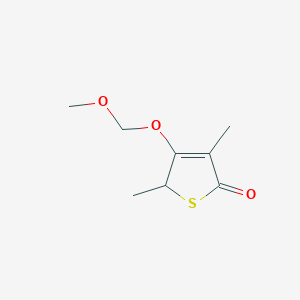
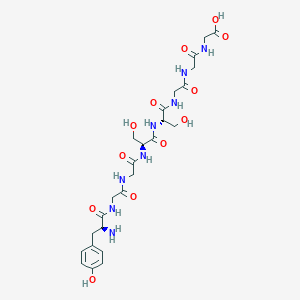

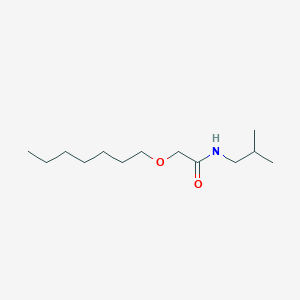

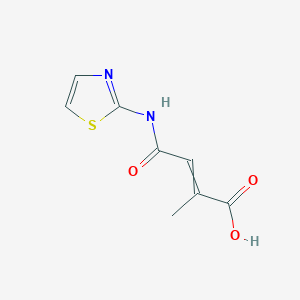
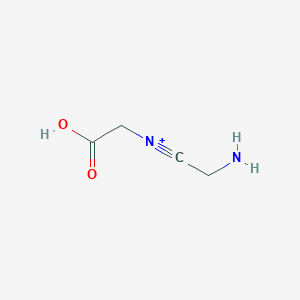
![4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12601279.png)


